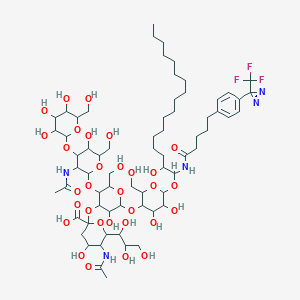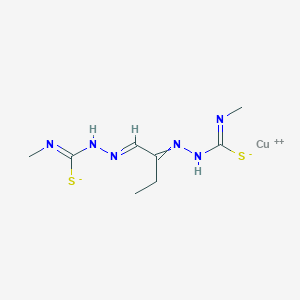
Ácido 5-amino-2-naftalenosulfónico
Descripción general
Descripción
El ácido 5-aminonaftaleno-2-sulfónico es un compuesto orgánico que pertenece a la clase de los ácidos aminonaftalenosulfónicos. Se deriva del naftaleno, un hidrocarburo aromático bicíclico, mediante la sustitución de un grupo amino y un grupo ácido sulfónico en posiciones específicas del anillo de naftaleno. Este compuesto es un sólido incoloro y se utiliza principalmente como precursor en la síntesis de colorantes .
Aplicaciones Científicas De Investigación
El ácido 5-aminonaftaleno-2-sulfónico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de colorantes y pigmentos.
Industria: Se utiliza en la producción de diversos colorantes y pigmentos, contribuyendo a las industrias textil e impresora
Mecanismo De Acción
El mecanismo de acción del ácido 5-aminonaftaleno-2-sulfónico implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, en sistemas biológicos, puede actuar como sustrato para enzimas como la reductasa del nitrato, facilitando la reducción del nitrato a nitrito . El grupo ácido sulfónico del compuesto le permite participar en diversas reacciones químicas, lo que lo convierte en un intermedio versátil en la química sintética .
Análisis Bioquímico
Biochemical Properties
It has been used in the synthesis of nitrate reductase and detection of nitrate reduction by anaerobic bacteria
Cellular Effects
Given its role in the synthesis of nitrate reductase, it may influence cell function by participating in nitrate reduction processes
Molecular Mechanism
It is known to participate in the synthesis of nitrate reductase, suggesting it may interact with this enzyme
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El ácido 5-aminonaftaleno-2-sulfónico se puede sintetizar mediante varios métodos. Un método común implica la reducción del ácido 1-nitronaftaleno-5-sulfónico utilizando hidróxido de sodio, lo que lo convierte en 5-amino-1-naftol . Otro método involucra la polimerización oxidativa del ácido 5- o 8-aminonaftaleno-2-sulfónico utilizando persulfato de sodio o periodato de potasio .
Métodos de Producción Industrial
En entornos industriales, la producción de ácido 5-aminonaftaleno-2-sulfónico a menudo implica la sulfonación de 1-aminonaftaleno. Este proceso se lleva a cabo en condiciones controladas para garantizar la introducción selectiva del grupo ácido sulfónico en la posición deseada del anillo de naftaleno .
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 5-aminonaftaleno-2-sulfónico experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar las quinonas correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en diferentes aminas o derivados hidroxilados.
Sustitución: Los grupos amino y ácido sulfónico pueden participar en reacciones de sustitución, lo que lleva a la formación de diversos derivados
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y dicromato de sodio.
Reducción: Se utiliza a menudo borohidruro de sodio e hidrógeno gaseoso en presencia de un catalizador.
Sustitución: Se utilizan reactivos como halógenos, agentes nitrantes y agentes sulfonantes en condiciones controladas
Principales Productos Formados
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Aminas y derivados hidroxilados.
Sustitución: Diversos derivados de naftaleno sustituidos
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 1-aminonaftaleno-4-sulfónico:
Ácido 1-aminonaftaleno-5-sulfónico: Conocido como ácido de Laurent, utilizado en la producción de ácido purpurina.
Ácido 1-aminonaftaleno-6-sulfónico: Conocido como ácido de Cleve, utilizado en la síntesis de diversos colorantes.
Singularidad
El ácido 5-aminonaftaleno-2-sulfónico es único debido a su patrón de sustitución específico, que imparte propiedades químicas y reactividad distintas. Su capacidad para sufrir polimerización oxidativa para formar polímeros conductores de electricidad lo diferencia de otros compuestos similares .
Propiedades
IUPAC Name |
5-azaniumylnaphthalene-2-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c11-10-3-1-2-7-6-8(15(12,13)14)4-5-9(7)10/h1-6H,11H2,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPJYQYRSWYIGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C(=C1)[NH3+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119-79-9 | |
| Record name | 5-Amino-2-naphthalenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 5-Amino-2-naphthalenesulfonic acid?
A1: 5-Amino-2-naphthalenesulfonic acid, also known as 1,6-Cleve's acid, exists as a zwitterion in its crystalline form. This means the molecule carries both a positive and negative charge. [] Its molecular formula is C10H9NO3S.
Q2: How is 5-Amino-2-naphthalenesulfonic acid used in material science?
A2: 5-Amino-2-naphthalenesulfonic acid is a valuable building block for synthesizing conducting polymers. It can be polymerized alone or copolymerized with other monomers like aniline. These polymers find applications in various fields like supercapacitors due to their charge storage capabilities. [, , , ] For example, electrodes made from poly(5-Amino-2-naphthalenesulfonic acid-co-o-aminophenol) demonstrated promising performance in flexible supercapacitors. []
Q3: Are there any studies on the morphology of polymers derived from 5-Amino-2-naphthalenesulfonic acid?
A3: Yes, research indicates that the morphology of poly(aniline-co-aminonaphthalene sulfonic acid) (PANI-ANSA) is influenced by the molar ratio of aniline to 5-Amino-2-naphthalenesulfonic acid during synthesis. Higher ratios favor the formation of nanotubes, while lower ratios lead to a granular morphology. []
Q4: What are the advantages of incorporating 5-Amino-2-naphthalenesulfonic acid into conducting polymers like polyaniline?
A4: Incorporating 5-Amino-2-naphthalenesulfonic acid into polyaniline results in self-doping, enhancing the polymer's solubility in basic solutions and increasing its electrical conductivity compared to pristine polyaniline. [] Additionally, the presence of covalently bound SO3H groups improves the thermal stability of the copolymer. []
Q5: Can 5-Amino-2-naphthalenesulfonic acid be used to create composites?
A5: Yes, 5-Amino-2-naphthalenesulfonic acid has been used in the synthesis of electrically conductive and ferromagnetic composites. For example, nanocomposites of iron oxide (Fe3O4) with sulfonated polyaniline, specifically poly(aniline-co-aminonaphthalenesulfonic acid) [SPAN(ANSA)], were successfully synthesized. []
Q6: What are the properties of these iron oxide-based nanocomposites?
A6: These nanocomposites exhibit enhanced properties compared to pristine polymers. This includes higher crystallinity, improved thermal stability, and increased electrical conductivity. They also show ferromagnetic behavior at room temperature. []
Q7: How is 5-Amino-2-naphthalenesulfonic acid metabolized by bacteria?
A7: Certain bacterial strains can metabolize 5-Amino-2-naphthalenesulfonic acid, converting it into 5-hydroxyquinoline-2-carboxylate (5H2QC) via a spontaneous cyclization reaction. This process can limit the oxidation of 5-Amino-2-naphthalenesulfonic acid by hindering NADH regeneration. []
Q8: Are there any analytical methods used to study 5-Amino-2-naphthalenesulfonic acid and its derivatives?
A8: Various analytical techniques are employed to characterize 5-Amino-2-naphthalenesulfonic acid and its derivatives. These include:
- Spectroscopy: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for structural confirmation. [] FTIR spectroscopy provides insights into the structure of composites. [] UV-Visible spectroscopy is used to characterize polymers. []
- Microscopy: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to study the morphology and size of nanoparticles in composites. []
- Electrochemical techniques: Electrochemical quartz-crystal microbalance is used to investigate the electropolymerization process. [] Cyclic voltammetry is used to characterize the electrochemical behavior of the polymer. [, ]
- Other Techniques: X-Ray Diffraction (XRD) is used to analyze the crystal structure of materials. [] Thermogravimetric analysis (TGA) is used to study the thermal stability of polymers and composites. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol](/img/structure/B143096.png)












